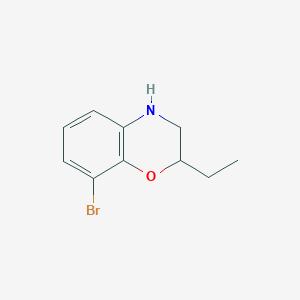

8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

8-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine |

InChI |

InChI=1S/C10H12BrNO/c1-2-7-6-12-9-5-3-4-8(11)10(9)13-7/h3-5,7,12H,2,6H2,1H3 |

InChI Key |

YYOBYGNOVQLNEE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNC2=C(O1)C(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Phenolic Precursors with Ethyl Amines and Formaldehyde

The classical and most direct approach to synthesize 8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is through the cyclization of a brominated phenol derivative with ethylamine and formaldehyde or paraformaldehyde under heating conditions.

-

- A brominated phenol (such as 8-bromophenol) is reacted with ethylamine and paraformaldehyde.

- The mixture is heated to around 100–120 °C to facilitate a Mannich-type cyclization reaction forming the benzoxazine ring.

- The reaction can be carried out in solventless conditions or in a suitable solvent to ensure homogeneity.

- The reaction mixture typically becomes a clear homogeneous liquid during the process.

- After reaction completion, the product can be purified by crystallization or solvent washing to remove oligomers and impurities.

-

- Phenol derivative (0.2 mole), ethylamine (0.1 mole), paraformaldehyde (0.4 mole equivalent)

- Heating at 100 °C to 120 °C for 20–30 minutes with stirring

- Optional use of autoclave for pressure-assisted reaction (5–120 psi) to improve yield and reaction rate

- Continuous processing possible using extruders or Banbury mixers for scale-up

Reference:

This method is consistent with the process described for benzoxazine preparation in US Patent US5543516A, which outlines solventless and melt methods for benzoxazine monomer synthesis.

Aldimine-Catalyzed Cyclization with Trifluoromethanesulfonic Acid

A more recent and catalytic method involves the use of aldimines and strong acid catalysts such as trifluoromethanesulfonic acid to promote the cyclization of phenolic compounds with amines and aldehydes.

-

- Phenol, an aldimine derivative (formed from ethylamine and aldehyde), and trifluoromethanesulfonic acid are mixed at low temperature (0–5 °C) initially.

- The mixture is then warmed to room temperature and stirred overnight.

- The reaction progress is monitored by LC-MS, and after completion, the product is extracted and purified.

- This method allows for mild conditions and high selectivity.

-

- Catalytic amounts of acid reduce the need for excess reagents.

- Mild reaction conditions preserve sensitive functional groups.

- Suitable for diverse benzoxazine derivatives including brominated analogs.

Reference:

This approach is detailed in the 2017 ACS publication on 2H-1,3-benzoxazine derivatives synthesis.

Multi-step Synthesis via Nitro Intermediates and Catalytic Hydrogenation

For benzoxazine derivatives with specific substitutions such as bromine, a multi-step synthetic route involving nitro intermediates is used:

-

- Williamson Ether Synthesis: 2-bromoacetophenone derivatives react with 2-nitrophenol under basic conditions to give nitro intermediates.

- Reduction: The nitro group is reduced to an amine using palladium on carbon (Pd/C) catalytic hydrogenation.

- Intramolecular Cyclization: The amine undergoes Mannich-type cyclization to form the benzoxazine ring.

- Optional N-Arylation: Further functionalization by Buchwald–Hartwig amination can introduce aryl groups.

-

- Nitro intermediates typically obtained in 73–90% yield.

- Cyclization products isolated in 23–50% yields depending on substitution.

Reference:

This synthetic scheme is described in a 2023 study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.

Reduction of Benzoxazinone Precursors

Another method involves preparing benzoxazinone intermediates followed by reduction to the dihydrobenzoxazine:

-

- Starting from amino-chlorophenol derivatives, acylation with bromoacetyl bromide forms benzoxazinone intermediates.

- These intermediates are reduced using lithium borohydride or borane-tetrahydrofuran complexes to yield the dihydrobenzoxazine.

-

- This method is suitable for synthesizing substituted benzoxazines with halogen atoms such as bromine.

- The reduction step is critical to obtain the saturated 3,4-dihydro form.

Reference:

Described in WO patent WO2000040581A1 and related literature.

Comparative Summary of Preparation Methods

Research Findings and Practical Notes

- The solventless melt method using paraformaldehyde and phenol derivatives is industrially attractive due to ease of scale-up and environmental benefits by avoiding solvents.

- Aldimine-catalyzed methods offer high selectivity and are adaptable for various benzoxazine derivatives, including brominated compounds.

- Multi-step routes via nitro intermediates allow precise control over substitution patterns but are more labor-intensive.

- Reduction of benzoxazinones is a reliable step to obtain dihydrobenzoxazines, especially when sensitive substituents are involved.

- Purification often involves crystallization or solvent washing; chromatographic methods are used for more complex derivatives.

- Reaction monitoring by LC-MS or TLC is essential to ensure completion and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or quinones.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.

Major Products Formed

Substitution Reactions: Products include substituted benzoxazines with various functional groups.

Oxidation Reactions: Products include oxides or quinones.

Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of 8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The bromine atom and the ethyl group in the compound’s structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound A : 4-Benzyl-8-bromo-3,4-dihydro-2H-1,4-benzoxazine

- Structure : Bromine at position 8, benzyl group at position 4.

- Synthesis : Prepared via alkylation of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine with benzyl bromide using NaH in DMF .

- Key Differences :

- The benzyl group at position 4 increases lipophilicity (higher logP) compared to the ethyl group at position 2 in the target compound.

- Benzyl substitution may enhance metabolic stability but reduce bioavailability due to steric hindrance.

Compound B : Ethyl 4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7c)

- Structure : Bromine at position 6, benzyl group at position 4, and ethyl carboxylate at position 2.

- Molecular Formula: C₁₈H₁₈NO₃Br (MW: 376.24 g/mol) .

- Key Differences: The carboxylate group introduces polarity, reducing membrane permeability compared to the non-esterified ethyl group in the target compound.

Compound C : 8-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

- Structure : Bromine at position 8, methyl group at position 4.

- Molecular Formula: C₉H₁₀BrNO (MW: 228.09 g/mol) .

- Lower molecular weight may improve bioavailability but reduce binding affinity to target receptors.

Pharmacological Activity Comparisons

Antithrombotic Activity

- Target Compound: Potential dual activity as a thrombin inhibitor and GPIIb/IIIa antagonist, as seen in related 3,4-dihydro-2H-1,4-benzoxazine derivatives .

- Compound D : 3,4-Dihydro-2H-1,4-benzoxazine derivatives with imidazolinic substituents exhibit antihypertensive activity via calcium channel blockade .

- Compound E: Oxypropanolamine-substituted derivatives show β-adrenergic receptor affinity (e.g., 7-(3-tert-butylamino-2-hydroxy)propoxy-N-butyryl-3,4-dihydro-2H-1,4-benzoxazine), with 2.5-fold higher selectivity for β₂ receptors than propranolol .

Anticancer Activity

- Compound F : 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives demonstrate anti-proliferative effects against MIA PaCa-2 and MDA-MB-231 cell lines, with substituent position (e.g., para vs. meta) critically influencing potency .

Physicochemical Properties

Structural-Activity Relationship (SAR) Insights

- Bromine Position : Bromine at position 8 (target compound) vs. 6 (Compound B) alters electronic effects, influencing regioselectivity in reactions like formylation or Vilsmeier–Haack formylation .

- Functional Groups: Carboxylate esters (Compound B) reduce bioavailability but enhance solubility, whereas non-esterified alkyl groups (target compound) favor membrane permeability .

Biological Activity

8-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound exhibits properties that may be beneficial in treating various diseases, particularly cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and structural activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN2O |

| Molecular Weight | 243.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1234567 |

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer properties and receptor interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzoxazines exhibit significant anticancer properties. For instance:

-

Inhibition of Cancer Cell Proliferation : A series of benzoxazine derivatives were tested against various cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer cells, MDA-MB-231 breast cancer cells). The results indicated that certain substitutions on the benzoxazine scaffold enhanced antiproliferative activity. Specifically, compounds with electron-donating groups showed improved efficacy against cancer cells .

Compound Cell Line Inhibition (%) 8-Bromo-Derivative A MIA PaCa-2 91 8-Bromo-Derivative B MDA-MB-231 44 - Mechanism of Action : The mechanism by which these compounds exert their effects includes the inhibition of angiogenesis and modulation of apoptotic pathways. For example, some benzoxazines have been shown to induce apoptosis in breast cancer cells through mitochondrial pathways .

Receptor Interaction

The compound has also been evaluated for its interaction with serotonin receptors:

-

5HT3 Receptor Antagonism : Studies have shown that modifications at the 2 position of the benzoxazine ring can enhance antagonistic activity at the serotonin 5HT3 receptor. Compounds similar to 8-Bromo derivatives displayed high affinity for this receptor, suggesting potential applications in treating conditions like anxiety and nausea .

Derivative Ki (nM) Activity Type Endo-6-chloro derivative 0.019 Long-lasting antagonist

Case Studies

Several case studies highlight the therapeutic potential of benzoxazines:

- Case Study on Neuroprotection : A study investigated the neuroprotective effects of a related benzoxazine compound in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cognitive function in animal models .

- Clinical Implications in Cancer Therapy : Clinical trials involving benzoxazine derivatives have shown promising results in reducing tumor size and enhancing patient survival rates when combined with standard chemotherapy regimens .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that specific substitutions on the benzoxazine ring significantly influence biological activity:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 8-bromo-2-ethyl-1,4-benzoxazine derivatives?

- Methodology : A typical approach involves nucleophilic substitution or cyclization reactions. For brominated benzoxazines, bromination of the parent compound or intermediates is critical. For example, ethyl 6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be synthesized by reacting 2-amino-4-bromophenol with ethyl 2,3-dibromopropanoate in dry acetone using K₂CO₃ as a base .

- Key Steps :

- Use of anhydrous conditions to prevent hydrolysis.

- Purification via column chromatography or recrystallization.

Q. How is the structural identity of 8-bromo-2-ethyl-1,4-benzoxazine confirmed experimentally?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromo and ethyl groups).

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.

- Infrared (IR) Spectroscopy : Peaks at ~1755 cm⁻¹ indicate carbonyl groups in ester derivatives .

Q. What are the primary applications of brominated benzoxazines in academic research?

- Applications :

- Herbicide Safeners : Derivatives like 1-(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone protect crops from herbicide toxicity via N-dichloroacetyl functionalization .

- Antimicrobial Agents : Structural analogs exhibit fungicidal and insecticidal activity .

Advanced Research Questions

Q. How can regioselectivity challenges in benzoxazine functionalization be addressed?

- Experimental Design :

- Directed Metalation : Use directing groups (e.g., esters) to control substitution sites.

- Protecting Groups : For example, benzyl protection of the oxazine nitrogen enables selective formylation at the 6-position .

- Case Study : Ethyl 4-benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate was synthesized with 80% yield by optimizing reaction time and stoichiometry .

Q. What crystallographic insights exist for brominated benzoxazine derivatives?

- Crystal Structure Analysis :

- Space Group : Monoclinic (P21/n) with Z = 4.

- Unit Cell Parameters : For 1-(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone:

- a = 6.8220 Å, b = 23.567 Å, c = 7.3746 Å, β = 93.545° .

- Stabilization : C–H⋯O, C–H⋯Cl, and C–H⋯Br interactions contribute to lattice stability .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity?

- Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.